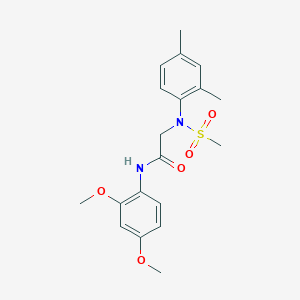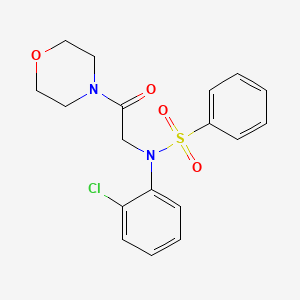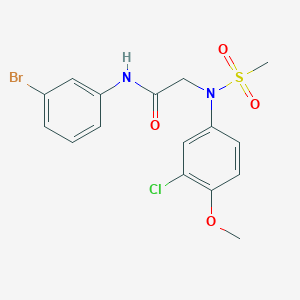
2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Vue d'ensemble
Description
2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and a methylphenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Bromination: Introduction of a bromine atom to the aniline ring.
Sulfonylation: Addition of a methylsulfonyl group to the nitrogen atom of the aniline.
Acylation: Formation of the acetamide linkage by reacting the sulfonylated aniline with an acylating agent.
Coupling: Attachment of the 4-methylphenyl group to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the bromo group or the sulfonyl group, potentially leading to dehalogenation or desulfonylation.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated or desulfonylated products.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the bromo and sulfonyl groups could impart unique biological activities, such as antimicrobial or anticancer properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromo and sulfonyl groups could play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chloro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
- 2-(3-bromo-N-ethylsulfonylanilino)-N-(4-methylphenyl)acetamide
- 2-(3-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which can influence its reactivity and potential applications. The bromo group, in particular, can be a key differentiator, affecting the compound’s chemical behavior and biological activity.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12-6-8-14(9-7-12)18-16(20)11-19(23(2,21)22)15-5-3-4-13(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMVHJDHOIXGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452528.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N,N-dimethylbenzamide](/img/structure/B3452532.png)

![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B3452549.png)


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452566.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452568.png)
![ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452579.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3452608.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide](/img/structure/B3452615.png)
![methyl 2-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate](/img/structure/B3452620.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452626.png)
